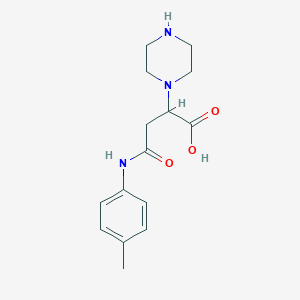
4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid, also known as PTBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTBA is a small molecule that belongs to the class of amino acid derivatives and has a molecular weight of 331.42 g/mol.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of supramolecular synthons in the crystals of N-(aryl)-succinamic acids, including compounds similar to 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid, reveals insights into crystal formation and hydrogen bonding patterns. This analysis helps understand the molecular assembly and potential applications in designing novel materials with specific properties (PrakashShet et al., 2018).
Nanofluidic Devices and Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with structural similarities, has been utilized as a photolabile protecting group for the optical gating of synthetic ion channels in nanofluidic devices. This application demonstrates the potential of related compounds in controlled release and sensing technologies, showcasing the versatility of 4-Oxo derivatives in advanced material science (Ali et al., 2012).
CO2 Capture and Degradation
Research on the degradation of aqueous piperazine, which shares a functional group with 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid, indicates its potential in carbon dioxide capture technologies. Piperazine's resistance to thermal degradation and oxidation suggests that derivatives could be explored for environmental applications, including enhanced CO2 capture processes (Freeman et al., 2010).
Hydrogel Formation and Drug Release
The ability of 4-oxo-4-(2-pyridinylamino) butanoic acid to form hydrogels at certain concentrations points towards the potential of 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid in drug delivery systems. Such hydrogels can be engineered to release drug molecules at controlled rates, highlighting the compound's relevance in pharmaceutical formulations (Wang et al., 2007).
Synthesis and Biological Evaluation
Compounds containing the piperazine moiety, like 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid, have been synthesized and evaluated for various biological activities. Their structural characteristics lend themselves to diverse chemical reactions, enabling the development of novel compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Propriétés
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-2-4-12(5-3-11)17-14(19)10-13(15(20)21)18-8-6-16-7-9-18/h2-5,13,16H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVVQATVNYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)
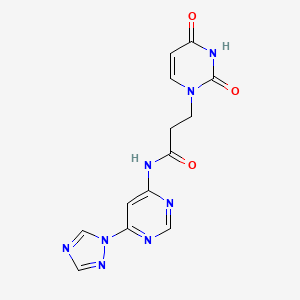
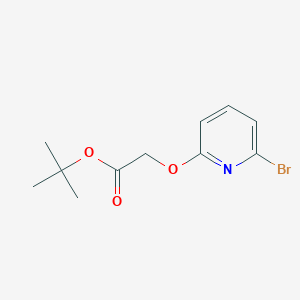
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)


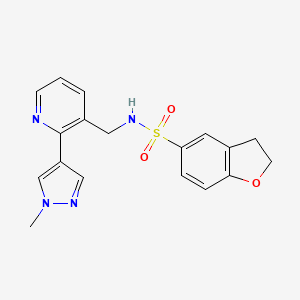

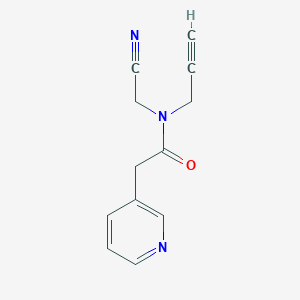
![(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/no-structure.png)
![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)
![6-Chloro-N-[2-(pyridin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2657145.png)